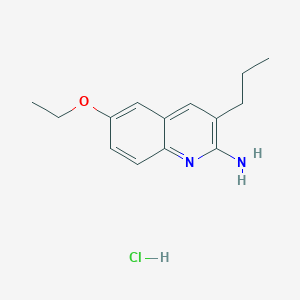
2-Amino-6-ethoxy-3-propylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-ethoxy-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethoxy group and a propyl group attached to a quinoline ring .
Méthodes De Préparation
The synthesis of 2-Amino-6-ethoxy-3-propylquinoline hydrochloride involves several steps. One common method includes the reaction of 2-aminoquinoline with ethyl iodide under basic conditions to introduce the ethoxy group. This is followed by the alkylation of the resulting compound with propyl bromide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Analyse Des Réactions Chimiques
2-Amino-6-ethoxy-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinolines.
Applications De Recherche Scientifique
2-Amino-6-ethoxy-3-propylquinoline hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-ethoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
2-Amino-6-ethoxy-3-propylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the ethoxy and propyl groups, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the amino and propyl groups, limiting its biological applications.
3-Propylquinoline:
Propriétés
Numéro CAS |
1172755-75-7 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
6-ethoxy-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-3-5-10-8-11-9-12(17-4-2)6-7-13(11)16-14(10)15;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H |
Clé InChI |
FDBVZJFFBXJTFI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
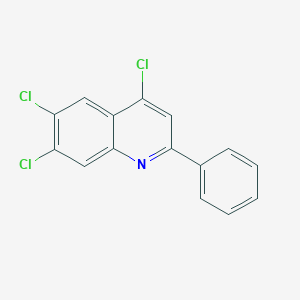
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
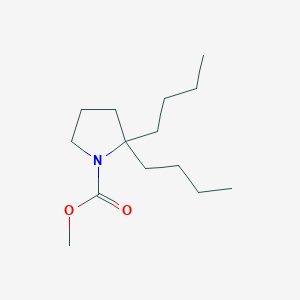
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)

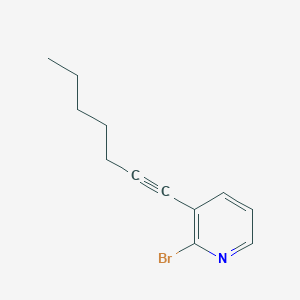
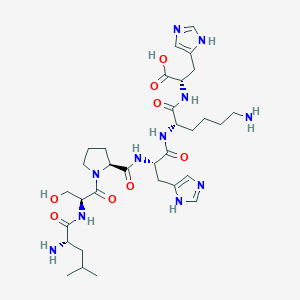
![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
